2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione 2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16401614
InChI: InChI=1S/C22H17NO4/c1-14-21(25)23(22(26)18-8-4-5-9-20(18)27-14)13-19(24)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14H,13H2,1H3
SMILES:
Molecular Formula: C22H17NO4
Molecular Weight: 359.4 g/mol

2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione

CAS No.:

Cat. No.: VC16401614

Molecular Formula: C22H17NO4

Molecular Weight: 359.4 g/mol

* For research use only. Not for human or veterinary use.

2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione -

Specification

Molecular Formula C22H17NO4
Molecular Weight 359.4 g/mol
IUPAC Name 2-methyl-4-(2-naphthalen-2-yl-2-oxoethyl)-1,4-benzoxazepine-3,5-dione
Standard InChI InChI=1S/C22H17NO4/c1-14-21(25)23(22(26)18-8-4-5-9-20(18)27-14)13-19(24)17-11-10-15-6-2-3-7-16(15)12-17/h2-12,14H,13H2,1H3
Standard InChI Key DWXKLOWTBYSROV-UHFFFAOYSA-N
Canonical SMILES CC1C(=O)N(C(=O)C2=CC=CC=C2O1)CC(=O)C3=CC4=CC=CC=C4C=C3

Introduction

Overview of the Compound

The compound “2-methyl-4-[2-(naphthalen-2-yl)-2-oxoethyl]-1,4-benzoxazepine-3,5(2H,4H)-dione” belongs to the class of benzoxazepine derivatives. These compounds typically feature a fused heterocyclic ring system containing oxygen and nitrogen atoms. The specific structure of this compound includes:

  • Core Structure: A 1,4-benzoxazepine ring with two ketone groups at positions 3 and 5.

  • Substituents:

    • A methyl group at position 2.

    • A side chain at position 4 containing a naphthalene moiety linked via a ketoethyl group.

Functional Groups

  • Benzoxazepine Ring: This seven-membered heterocyclic ring contains both oxygen and nitrogen atoms, contributing to its unique chemical reactivity.

  • Ketone Groups: The dione structure at positions 3 and 5 provides sites for potential nucleophilic or electrophilic reactions.

  • Naphthalene Substituent: The aromatic naphthalene group enhances the compound's hydrophobicity and may influence its interaction with biological targets.

Potential Applications

Compounds with similar structures are often studied for their biological activities, including:

  • Anticancer properties.

  • Antimicrobial effects.

  • Central nervous system activity (e.g., as antidepressants or anxiolytics).

Synthesis Pathways

While no specific synthesis pathway is provided in the search results, benzoxazepine derivatives are typically synthesized through:

  • Cyclization Reactions: Starting from o-hydroxyaryl amides or related precursors.

  • Functionalization: Introduction of substituents like the naphthalene group through Friedel-Crafts acylation or other coupling reactions.

Analytical Characterization

To confirm the structure and purity of the compound, standard analytical techniques would be employed:

  • NMR Spectroscopy:

    • Proton (1^1H) and Carbon (13^13C) NMR for structural elucidation.

    • Chemical shifts corresponding to aromatic protons (naphthalene) and ketone groups.

  • Mass Spectrometry (MS):

    • Molecular ion peak to confirm molecular weight.

  • Infrared (IR) Spectroscopy:

    • Characteristic peaks for ketones (C=O stretching) and aromatic rings (C-H stretching).

  • X-Ray Crystallography:

    • For detailed three-dimensional structural analysis.

Biological Activity

Benzoxazepine derivatives are known for diverse pharmacological properties. Hypothetical activities for this compound could include:

  • Enzyme Inhibition: Targeting enzymes with affinity for planar aromatic systems or keto groups.

  • DNA Intercalation: Due to the naphthalene moiety, which may interact with DNA bases.

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